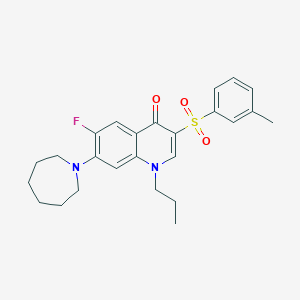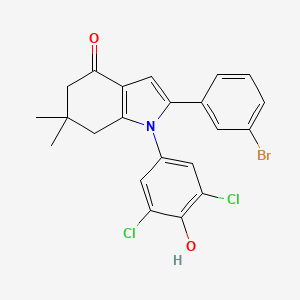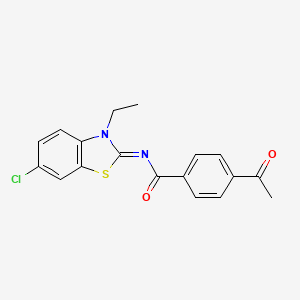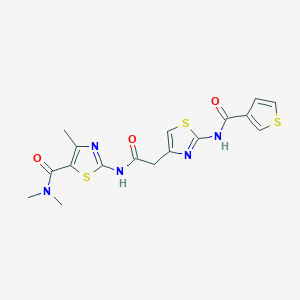
N,N,4-trimethyl-2-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-2-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S3 and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were assessed through the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity. However, doubts remain about their ability to elicit tumors in vivo, highlighting the complexity of predicting in vitro carcinogenicity for new compounds (Ashby et al., 1978).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including those with structural similarities to the query compound, have been reviewed for their antitumor activity. These compounds, particularly bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promise in preclinical testing stages for their antitumor properties (Iradyan et al., 2009).
Structure-Activity Relationships of Thiophene Derivatives
Research on thiophene structure-activity relationships over the past decade indicates a broad spectrum of therapeutic properties without a consistent activity pattern across different molecular structures. This research underlines the absence of a one-size-fits-all approach in the efficacy of thiophene derivatives, making it a rich area for exploration in drug development (Drehsen & Engel, 1983).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating the potential of thiophene-containing compounds in developing therapeutic agents for these conditions. The compounds demonstrated significant activity against reactive radical species, with potential binding models suggested through docking simulations (Raut et al., 2020).
Antibacterial Activity
Thiazole derivatives have been extensively reviewed for their significant antibacterial activity against a range of bacteria and pathogens. The unique properties of thiazole and its derivatives, including those similar to the query compound, underscore their importance in pharmaceutical research for designing new antibacterial agents (Mohanty et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N,N,4-trimethyl-2-[[2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c1-9-13(15(25)22(2)3)28-17(18-9)20-12(23)6-11-8-27-16(19-11)21-14(24)10-4-5-26-7-10/h4-5,7-8H,6H2,1-3H3,(H,18,20,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMECHIOFPSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
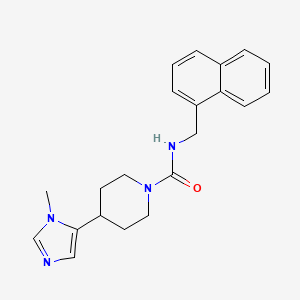
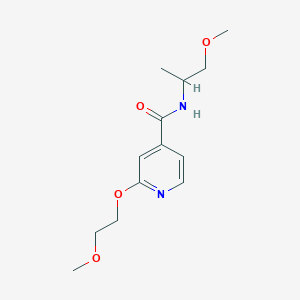

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
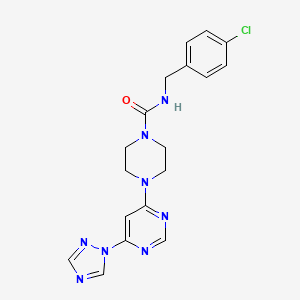
![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)
